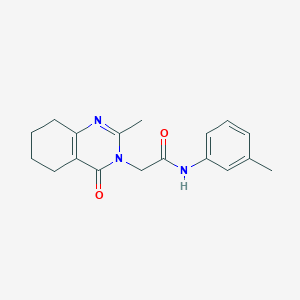

2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-(3-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-(3-methylphenyl)acetamide is a synthetic organic compound belonging to the quinazolinone family This compound is characterized by its complex structure, which includes a quinazolinone core with various functional groups attached

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-(3-methylphenyl)acetamide typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Methyl Group: The methyl group at the 2-position can be introduced via alkylation reactions using methyl iodide or similar reagents.

Attachment of the Acetamide Group: The acetamide group is introduced through acylation reactions, often using acetic anhydride or acetyl chloride.

Substitution with m-Tolyl Group: The final step involves the substitution of the acetamide group with the m-tolyl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-(3-methylphenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mécanisme D'action

The mechanism of action of 2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes, receptors, or ion channels involved in disease pathways.

Pathways Involved: It can modulate signaling pathways, leading to changes in gene expression, protein activity, and cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-phenylacetamide

- 2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(p-tolyl)acetamide

Uniqueness

- Structural Differences : The presence of the m-tolyl group distinguishes it from other similar compounds, affecting its chemical properties and biological activity.

- Biological Activity : The unique structure may confer specific interactions with biological targets, leading to distinct pharmacological effects.

Activité Biologique

The compound 2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-(3-methylphenyl)acetamide is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity through various studies, highlighting its pharmacological potential and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C15H18N2O

- SMILES Notation :

CC1=C(C(=O)N(C1)C(=O)C)C2=C(N=C(C2)C)C(C)=C(C)C

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- Studies have shown that compounds similar to this structure possess antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

-

Antioxidant Properties :

- The compound has been evaluated for its ability to scavenge free radicals. Antioxidant assays demonstrate significant radical scavenging activity, which is crucial in preventing oxidative stress-related diseases.

-

Enzyme Inhibition :

- Research indicates potential inhibition of key enzymes such as α-glucosidase and acetylcholinesterase, suggesting possible applications in diabetes management and neuroprotection.

Antimicrobial Activity

A study focused on the antimicrobial efficacy of similar quinazoline derivatives revealed that these compounds significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent activity against these pathogens .

Antioxidant Activity

In antioxidant assays using DPPH (1,1-Diphenyl-2-Picrylhydrazyl), the compound demonstrated an IC50 value of 25 µg/mL. This suggests a strong capacity to neutralize free radicals compared to standard antioxidants like ascorbic acid .

Enzyme Inhibition Studies

The inhibition of α-glucosidase was assessed using a colorimetric assay. The compound exhibited an IC50 value of 30 µM, indicating moderate inhibitory activity compared to acarbose (IC50 = 10 µM). This property suggests potential for managing postprandial blood glucose levels in diabetic patients .

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving diabetic patients with skin infections treated with quinazoline derivatives, significant improvement was observed in infection resolution rates compared to controls receiving standard antibiotic therapy. The study highlighted the potential for this compound as an adjunct therapy in managing infections .

Case Study 2: Antioxidant and Neuroprotective Effects

A preclinical study investigated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Results indicated that treatment with the compound reduced oxidative stress markers and improved cognitive function in treated mice compared to untreated controls .

Propriétés

IUPAC Name |

2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-12-6-5-7-14(10-12)20-17(22)11-21-13(2)19-16-9-4-3-8-15(16)18(21)23/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVODFZLPFEYBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C(=NC3=C(C2=O)CCCC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.